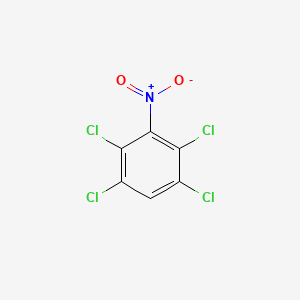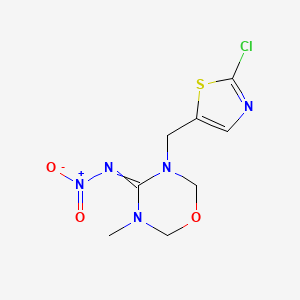
Thiamethoxam
Vue d'ensemble
Description
Thiamethoxam is a systemic insecticide belonging to the neonicotinoid class. It is widely used in agriculture due to its broad-spectrum activity against various insect pests. This compound is known for its effectiveness in controlling sucking and chewing insects, making it a valuable tool for protecting crops. It was developed by Ciba-Geigy (now Syngenta) in 1991 and launched in 1998 .
Mécanisme D'action
Target of Action
Thiamethoxam, a systemic insecticide of the neonicotinoid class, primarily targets the nicotinic acetylcholine receptors in the central nervous system of insects . These receptors play a crucial role in the transmission of nerve impulses. By interacting with these receptors, this compound disrupts the normal functioning of the insect’s nervous system .
Mode of Action
This compound acts by interfering with the information transfer between nerve cells. It binds to the nicotinic acetylcholine receptors in the central nervous system of insects, blocking the normal conduction of the central nervous system . This interference eventually leads to the paralysis of the muscles of the insects .
Biochemical Pathways
This compound affects several biochemical pathways in insects. The major reaction involved in the biotransformation of this compound is the cleavage of the oxadiazine ring to form the corresponding nitroguanidine compound . Minor pathways include the reduction of the nitroguanidine group, yielding a hydrazine, followed by either acylation or further reduction to a guanidine derivative, hydrolysis of the guanidine group to the corresponding urea, demethylation of the guanidine group, and substitution of the chlorine of the thiazole ring by glutathione .
Pharmacokinetics
In mammals, this compound is rapidly and completely absorbed after oral administration . It is distributed to the tissues non-selectively, with higher concentrations found in the liver and blood . The absorbed material is rapidly excreted, predominantly in the urine . About 20-30% of the dose is biotransformed, whereas 70-80% is eliminated as unchanged this compound .
Result of Action
The result of this compound’s action is the paralysis and eventual death of the insect. By blocking the normal conduction of the central nervous system, this compound causes the muscles of the insects to paralyze, leading to their death .
Action Environment
This compound is absorbed quickly by plants and transported to all of its parts, including pollen, where it acts to deter insect feeding . Environmental factors such as soil type, temperature, and moisture levels can influence the absorption and transportation process. This compound has been found to improve plant vigor by triggering physiological reactions within the plant, allowing it to better cope under tough growing conditions .
Applications De Recherche Scientifique
Analyse Biochimique
Biochemical Properties
Thiamethoxam interacts with several enzymes and proteins. Biochemical analyses have shown that the Glutathione S-transferase (GST), Carboxylesterase (CarE), and cytochrome P450 enzymes are associated with the development of this compound resistance in selected strains of insects . These enzymes play a crucial role in the biochemical reactions involving this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to induce changes in the hematological profile and liver and kidney functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found that this compound significantly raises the Malondialdehyde (MDA) content and DNA damage in liver and kidney cells .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that this compound has long-term effects on cellular function in both in vitro and in vivo studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of this compound have been shown to cause toxic or adverse effects
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thiamethoxam is synthesized through a multi-step process. The synthesis begins with the reaction of S-methyl-N-nitro-isothiourea with methylamine to form N-methyl nitroguanidine. This intermediate undergoes a Mannich reaction with formaldehyde in formic acid to yield 3-methyl-4-nitroimino-1,3,5-oxadiazinane . The final step involves reacting this compound with 2-chloro-5-chloromethyl thiazole in the presence of a solvent system comprising dimethylformamide (DMF), a phase transfer catalyst, and a base .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as high-performance liquid chromatography (HPLC), ensures the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Thiamethoxam undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. It is relatively stable under normal conditions but can degrade under extreme pH and temperature .
Common Reagents and Conditions:
Hydrolysis: this compound can hydrolyze in the presence of water, especially under acidic or basic conditions.
Oxidation: It can be oxidized using strong oxidizing agents.
Major Products Formed: The major degradation products of this compound include clothianidin and other related compounds. These products are formed through hydrolytic and oxidative pathways .
Comparaison Avec Des Composés Similaires
Thiamethoxam is part of the neonicotinoid class of insecticides, which includes other compounds such as imidacloprid, clothianidin, and acetamiprid. Compared to these compounds, this compound has unique properties:
Clothianidin: Structurally similar to this compound, but with different solubility and partition coefficients.
Imidacloprid: One of the first neonicotinoids introduced, it has a different binding affinity and spectrum of activity compared to this compound.
Acetamiprid: Another neonicotinoid with a different chemical structure and mode of action, used for controlling different types of pests.
This compound’s unique binding properties and broad-spectrum activity make it a valuable tool in pest management, distinguishing it from other neonicotinoids .
Propriétés
Numéro CAS |
153719-23-4 |
|---|---|
Formule moléculaire |
C8H10ClN5O3S |
Poids moléculaire |
291.72 g/mol |
Nom IUPAC |
(NZ)-N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide |
InChI |
InChI=1S/C8H10ClN5O3S/c1-12-4-17-5-13(8(12)11-14(15)16)3-6-2-10-7(9)18-6/h2H,3-5H2,1H3/b11-8- |
Clé InChI |
NWWZPOKUUAIXIW-FLIBITNWSA-N |
SMILES |
CN1COCN(C1=N[N+](=O)[O-])CC2=CN=C(S2)Cl |
SMILES isomérique |
CN\1COCN(/C1=N\[N+](=O)[O-])CC2=CN=C(S2)Cl |
SMILES canonique |
CN1COCN(C1=N[N+](=O)[O-])CC2=CN=C(S2)Cl |
Apparence |
Solid powder |
Color/Form |
Crystalline powder Light brown granules |
Densité |
1.57 at 20 °C |
melting_point |
139.1 °C |
Key on ui other cas no. |
153719-23-4 |
Pictogrammes |
Flammable; Irritant; Environmental Hazard |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
In acetone 48, ethyl acetate 7.0, dichloromethane 110, toluene 0.680, methanol 13, n-octanol 0.620, hexane <0.001 (all in g/L) In water, 4.1X10+3 mg/L at 25 °C |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
3-(2-Chloro-thiazol-5-ylmethyl)-5-methyl-(1,3,5)oxadiazinan-4-yldene-N-nitroamine Actara ACTARA 25 WG CGA 293343 CGA-293343 CGA293343 thiamethoxam |
Pression de vapeur |
6.6X10-6 mPa /4.95X10-11 mm Hg/ at 25 °C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
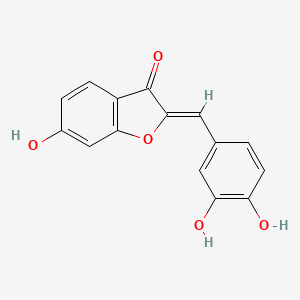
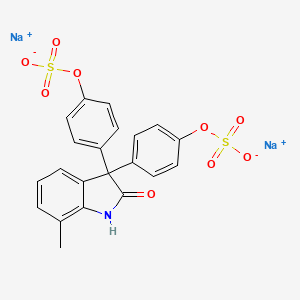
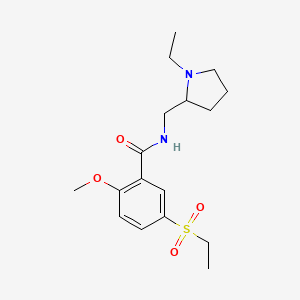
![3-[3-(3-Hydroxy-2-phenylpropanoyl)oxy-8-methyl-8-azoniabicyclo[3.2.1]octan-8-yl]propane-1-sulfonate](/img/structure/B1682714.png)
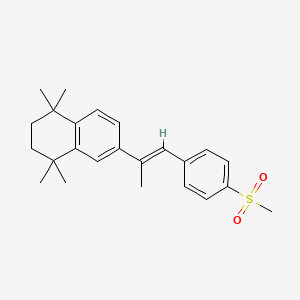
![(8S)-5-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-8-hydroxy-1-methyl-7,8-dihydro-6H-pyrrolo[3,2-c]azepin-4-one](/img/structure/B1682718.png)
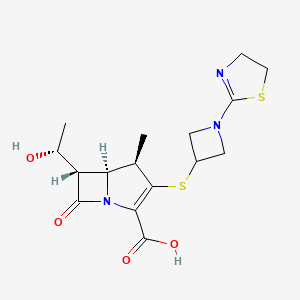
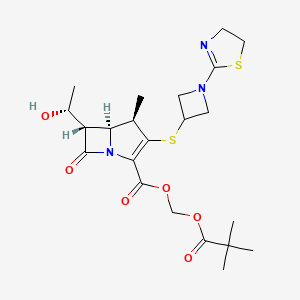
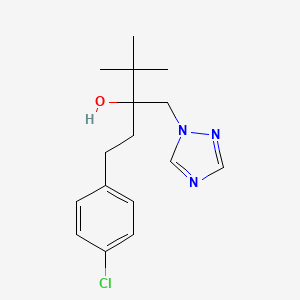
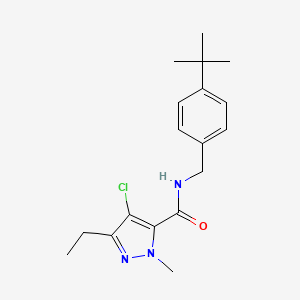
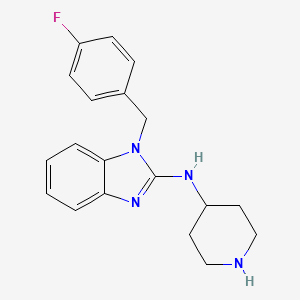
![(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B1682731.png)

